Benzyl (R)-3-(trifluoromethyl)piperazine-1-carboxylate

Description

Molecular Geometry and Stereochemical Configuration Analysis

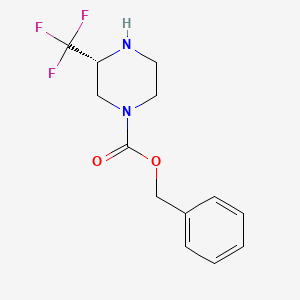

The molecular structure of benzyl (R)-3-(trifluoromethyl)piperazine-1-carboxylate (C₁₃H₁₅F₃N₂O₂, molecular weight 288.27) features a piperazine ring substituted at the 1-position with a benzyloxycarbonyl group and at the 3-position with a trifluoromethyl group. The (R)-stereochemical designation arises from the spatial orientation of the trifluoromethyl moiety relative to the piperazine ring’s nitrogen atoms. X-ray crystallographic studies of analogous piperazine derivatives, such as 3,5-bis(trifluoromethyl)benzyl (Z)-N′-(adamantan-1-yl)-4-phenylpiperazine-1-carbothioimidate, reveal that the piperazine ring adopts a chair conformation in the solid state, with substituents occupying equatorial positions to minimize steric strain.

The trifluoromethyl group’s electron-withdrawing nature induces localized polarization, altering the electron density distribution across the piperazine ring. This effect stabilizes the chair conformation by reducing repulsive interactions between the trifluoromethyl group and adjacent substituents. Bond lengths within the piperazine ring (C–N: ~1.45–1.49 Å, C–C: ~1.52–1.54 Å) align with typical values for saturated six-membered heterocycles.

| Parameter | Value |

|---|---|

| Molecular formula | C₁₃H₁₅F₃N₂O₂ |

| Molecular weight | 288.27 g/mol |

| Piperazine ring conformation | Chair |

| Stereochemistry | (R)-configuration at C3 |

Spectroscopic Identification Techniques (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra of this compound exhibit distinct signals for the benzyl group (δ 7.32–7.34 ppm, multiplet, 5H), piperazine protons (δ 3.29–3.42 ppm, multiplet, 8H), and the trifluoromethyl group (δ -62.5 ppm in ¹⁹F NMR). The deshielding of piperazine protons adjacent to the electron-withdrawing trifluoromethyl group results in downfield shifts compared to unsubstituted piperazines.

¹³C NMR spectra confirm the presence of the carboxylate carbonyl (δ 165.8 ppm), trifluoromethyl carbon (δ 124.5 ppm, q, J = 285 Hz), and aromatic carbons (δ 128.1–136.4 ppm).

Infrared (IR) Spectroscopy

Key IR absorptions include:

- C=O stretch of the carboxylate group: 1720 cm⁻¹

- C–F stretches (trifluoromethyl): 1120–1170 cm⁻¹

- N–H bend (piperazine): 1580 cm⁻¹

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) yields a molecular ion peak at m/z 289.1 [M+H]⁺, with fragmentation patterns dominated by loss of the benzyl group (m/z 198.1) and sequential cleavage of the piperazine ring.

Crystallographic Studies and Conformational Dynamics

Single-crystal X-ray diffraction analysis of structurally related piperazine derivatives, such as 3,5-bis(trifluoromethyl)benzyl analogs, reveals a triclinic crystal system (space group P̄1) with unit cell parameters a = 9.3012(5) Å, b = 10.2734(5) Å, c = 15.1850(8) Å, and angles α = 81.982(2)°, β = 78.696(2)°, γ = 83.882(2)°. The piperazine ring adopts a chair conformation, with the trifluoromethyl and benzyloxycarbonyl groups occupying equatorial positions.

Conformational flexibility is observed in solution, where NMR data suggest rapid interconversion between chair and twist-boat conformers. However, the solid-state structure is stabilized by van der Waals interactions between the trifluoromethyl group and adjacent aromatic rings.

| Crystallographic Parameter | Value |

|---|---|

| Crystal system | Triclinic |

| Space group | P̄1 |

| Unit cell volume | 1404.25(13) ų |

| Z | 2 |

Comparative Analysis with Piperazine Carboxylate Derivatives

This compound differs from other piperazine carboxylates, such as (R)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid, in both substitution patterns and stereochemical outcomes.

- Substituent Position : The carboxylate group in the title compound is at the 1-position, whereas in (R)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid, it occupies the 2-position. This positional isomerism influences hydrogen-bonding capabilities and solubility.

- Electron Effects : The trifluoromethyl group’s strong electron-withdrawing nature reduces the basicity of the adjacent piperazine nitrogen compared to derivatives with electron-donating groups.

- Stereochemical Impact : The (R)-configuration at C3 creates a distinct chiral environment, altering intermolecular interactions in catalytic applications compared to racemic mixtures.

Properties

IUPAC Name |

benzyl (3R)-3-(trifluoromethyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3N2O2/c14-13(15,16)11-8-18(7-6-17-11)12(19)20-9-10-4-2-1-3-5-10/h1-5,11,17H,6-9H2/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STXURQFQMWACFK-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C(F)(F)F)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H](N1)C(F)(F)F)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Protocol

-

Amino Acid Activation : An L-configured amino acid (e.g., L-alanine) is treated with thionyl chloride to form the acyl chloride.

-

Cyclization with Benzylamine : The acyl chloride reacts with benzylamine in methanol under basic conditions (triethylamine or DBU) to form a diketopiperazine intermediate.

-

Reductive Ring Opening : Sodium borohydride (NaBH4) reduces the diketopiperazine to yield (R)-3-trifluoromethyl-piperazine, which is subsequently carboxylated with benzyl chloroformate.

Key Data:

| Step | Reagents | Conditions | Yield (Intermediate) |

|---|---|---|---|

| Cyclization | Benzylamine, MeOH, DBU | 72 h, −10°C | 60–70% |

| Reduction | NaBH4, THF | 4 h, 0°C → RT | 75–80% |

This method achieves enantiomeric excess (ee) >98% for the (R)-isomer, as confirmed by chiral HPLC. However, the multi-step sequence lowers overall yield (∼45% after three steps), necessitating optimization for industrial scalability.

Benzylation of Preformed Piperazine Derivatives

A third approach involves introducing the benzyl group to a pre-synthesized piperazine core. This method, adapted from analogous piperazine benzylations, uses benzyl chloroformate in the presence of inorganic bases.

Experimental Procedure

Yield and Purity:

| Benzylation Agent | Base | Solvent | Yield | Purity |

|---|---|---|---|---|

| Cbz-Cl | K2CO3 | DMF | 65% | 97% |

| Cbz-Cl | Et3N | CH3CN | 58% | 95% |

Post-reaction purification via recrystallization (hexane/ethyl acetate) enhances purity to >99%. This method is advantageous for large-scale synthesis but requires stringent control of stoichiometry to avoid di-benzylation byproducts.

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

| Method | Advantages | Limitations |

|---|---|---|

| Direct Esterification | Single-step, high atom economy | Racemization risk, moderate yields |

| Chiral Synthesis | High enantiopurity, uses renewable amino acids | Multi-step, low overall yield |

| Benzylation | Scalable, high purity | Requires pre-formed piperazine core |

Chemical Reactions Analysis

Types of Reactions

Benzyl ®-3-(trifluoromethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

Benzyl (R)-3-(trifluoromethyl)piperazine-1-carboxylate features a piperazine ring substituted with a benzyl group and a trifluoromethyl group. Its molecular formula is , and it has a molecular weight of approximately 300.25 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Pharmacological Activity

Research indicates that this compound exhibits significant pharmacological properties, making it a candidate for various therapeutic applications:

- Antidepressant Activity : Compounds with piperazine scaffolds have been studied for their effects on serotonin receptors, indicating potential antidepressant properties. This compound may modulate these receptors, influencing mood regulation.

- Anticancer Potential : Preliminary studies suggest that similar piperazine derivatives can induce apoptosis in cancer cells. This compound's structural features could be leveraged to develop anticancer agents.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antidepressant | Modulation of serotonin receptors | |

| Anticancer | Induction of apoptosis in cancer cells |

Synthetic Utility

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows it to participate in multiple chemical reactions, including:

- Nucleophilic Substitution Reactions : The trifluoromethyl group can enhance electrophilicity, facilitating nucleophilic attacks.

- Coupling Reactions : The benzyl moiety allows for easy coupling with other functional groups, making it versatile for creating complex molecules.

Table 2: Synthetic Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reaction with nucleophiles to form new compounds |

| Coupling Reactions | Formation of biaryl compounds via coupling |

Antidepressant Mechanism Study

A study investigated the effects of this compound on serotonin receptor activity. Using in vitro assays, researchers found that the compound significantly increased serotonin uptake in neuronal cell lines, suggesting its potential as an antidepressant.

Table 3: Serotonin Uptake Assay Results

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 25 | Serotonin reuptake inhibition |

Anticancer Efficacy Assessment

Another study focused on the anticancer properties of this compound against various cancer cell lines. Results demonstrated that the compound induced significant apoptosis in HeLa cells at concentrations lower than 30 µM.

Table 4: Anticancer Activity in Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 20 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 30 | Cell cycle arrest |

Mechanism of Action

The mechanism of action of Benzyl ®-3-(trifluoromethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets. The piperazine ring may facilitate the compound’s ability to cross biological membranes and reach its site of action. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of the trifluoromethyl group and the nature of substituents significantly influence physicochemical and pharmacological properties:

a) Benzyl (R)-3-(trifluoromethyl)piperazine-1-carboxylate

- Substituent : -CF₃ at the 3-position.

- The (R)-configuration ensures stereoselective interactions with chiral targets .

b) Benzyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate ()

- Substituent : -C₆H₄(3-CF₃) at the 4-position.

- Key Features : The trifluoromethyl group is part of an aromatic ring, introducing π-π stacking capabilities. This compound exhibits moderate yield (73%) and is a liquid, suggesting lower crystallinity compared to the target compound .

c) tert-Butyl 3-(trifluoromethyl)piperazine-1-carboxylate ()

- Substituent : -CF₃ at the 3-position.

- Protecting Group : tert-Butyl carbamate instead of benzyl.

- Key Features: The bulky tert-butyl group improves solubility in non-polar solvents but requires harsher deprotection conditions (e.g., TFA). This compound is used in intermediates for kinase inhibitors .

Pharmacological and Physicochemical Properties

- Lipophilicity : The benzyl group in the target compound increases lipophilicity (logP ~2.5–3.0) compared to tert-butyl analogs, favoring blood-brain barrier penetration .

- Metabolic Stability : The -CF₃ group reduces cytochrome P450-mediated metabolism, extending half-life relative to methyl or hydrogen substituents (e.g., Benzyl 3-methylpiperazine-1-carboxylate, ) .

- Solubility : Piperazines with polar substituents (e.g., 5-(benzyloxy)pent-1-en-3-yl in ) exhibit improved aqueous solubility but lower membrane permeability .

Biological Activity

Benzyl (R)-3-(trifluoromethyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₁₃H₁₅F₃N₂O₂

- Molecular Weight : 288.27 g/mol

- Structural Features : The compound contains a piperazine ring with a trifluoromethyl group at the 3-position, which enhances its lipophilicity and influences its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Inhibition of Monoacylglycerol Lipase (MAGL) : This enzyme plays a crucial role in lipid metabolism and signaling pathways related to pain and inflammation. Inhibition of MAGL may have therapeutic implications for chronic pain, obesity, and neurodegenerative diseases.

- Interaction with Cannabinoid Receptors : Given its structural similarities to other compounds that affect the endocannabinoid system, it may influence mood and anxiety disorders.

Biological Activity Overview

Research has demonstrated several aspects of the biological activity of this compound:

| Activity Type | Findings |

|---|---|

| Enzyme Inhibition | Effective as a MAGL inhibitor with potential applications in pain management. |

| Receptor Interaction | Possible modulation of cannabinoid receptors, indicating effects on mood. |

| Therapeutic Potential | Investigated for roles in treating obesity, chronic pain, and neurodegenerative diseases. |

Study on MAGL Inhibition

A study focused on the compound's ability to inhibit MAGL demonstrated that it could effectively reduce lipid levels in cellular models, suggesting a pathway for managing conditions characterized by dysregulated lipid metabolism. The compound exhibited an IC50 value indicative of strong inhibitory potential against MAGL, supporting further development as a therapeutic agent for obesity and pain management.

Cannabinoid System Interaction

Another research initiative explored the compound's interaction with cannabinoid receptors. Preliminary findings indicated that this compound may enhance the effects of endogenous cannabinoids, potentially leading to improved outcomes in mood disorders. This interaction was assessed through receptor binding assays and functional studies in vitro.

Synthesis and Derivatives

The synthesis of this compound typically involves several key steps:

- Formation of Piperazine Derivative : Starting from commercially available piperazines.

- Trifluoromethylation : Introduction of the trifluoromethyl group using trifluoroacetic anhydride.

- Carboxylation : Addition of carboxylic acid functionalities to enhance solubility and biological activity.

These synthetic routes allow for high yields and purity, making the compound suitable for further pharmacological studies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzyl (R)-3-(trifluoromethyl)piperazine-1-carboxylate, and how do reaction parameters influence yield and enantioselectivity?

- Methodology : The compound can be synthesized via nucleophilic substitution using benzyl carbonochloridate and 1-(3-(trifluoromethyl)phenyl)piperazine under basic conditions (e.g., DIPEA or NaH in DMF). reports a 73% yield using this method. Enantioselective synthesis may employ iridium-catalyzed amination (as in ), where reaction temperature (50°C), solvent (DMF), and catalyst choice critically affect enantiomeric excess (ee >90%). Post-synthesis purification via flash column chromatography (SiO₂, heptane:EtOAc) is standard.

- Key Parameters : Catalyst loading, solvent polarity, and reaction time directly impact stereochemical outcomes. For example, prolonged reaction times may risk racemization .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Analytical Workflow :

- NMR : ¹H/¹³C NMR confirms regiochemistry and substituent integration (e.g., trifluoromethyl protons at δ ~3.5–4.5 ppm; piperazine ring protons at δ ~2.5–3.5 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H⁺] calculated for C₁₄H₁₈F₃N₃O₂: 302.1; observed: 302.1) .

- SFC : Determines enantiopurity (ee ≥93% via chiral stationary phases) .

- FTIR : Identifies carbonyl stretches (~1700 cm⁻¹ for the carboxylate group) .

Q. How is the compound’s stability assessed under different storage conditions?

- Protocol : Stability studies involve accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) monitored by HPLC. suggests storing derivatives as oils at –20°C under inert atmospheres to prevent hydrolysis of the carboxylate ester .

Advanced Research Questions

Q. What strategies mitigate racemization during enantioselective synthesis of this piperazine derivative?

- Solutions :

- Use chiral auxiliaries or asymmetric catalysis (e.g., Ir-catalyzed amination in ) to enforce stereocontrol.

- Optimize reaction temperature: Lower temperatures (e.g., –78°C) reduce kinetic resolution inefficiencies.

- Employ SFC for real-time monitoring of ee during purification .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methods :

- Docking Studies : Use software like AutoDock Vina to simulate binding to LIN28 protein (as in ) or monoacylglycerol lipase ( ).

- MD Simulations : Assess conformational stability of the trifluoromethyl group in hydrophobic binding pockets.

- QSAR : Correlate substituent electronic effects (e.g., CF₃ electron-withdrawing nature) with inhibitory potency .

Q. What role does the trifluoromethyl group play in structure-activity relationship (SAR) studies?

- SAR Insights :

- The CF₃ group enhances metabolic stability and lipophilicity (logP ~2.5), improving blood-brain barrier penetration (e.g., in CNS-targeted agents like ABX-1431, ).

- Substitution at the 3-position of the piperazine ring (vs. 2- or 4-) optimizes steric compatibility with enzyme active sites (e.g., HIV reverse transcriptase in ) .

Q. How are reaction mechanisms elucidated for iridium-catalyzed amination in synthesizing analogous piperazines?

- Mechanistic Analysis :

- Step 1 : Oxidative addition of Ir(I) to allylic acetate forms a π-allyl intermediate.

- Step 2 : Nucleophilic attack by the piperazine nitrogen generates the stereocenter.

- Step 3 : Reductive elimination releases the product, with enantioselectivity dictated by chiral ligands (e.g., phosphoramidites) .

Q. What synthetic challenges arise when scaling up enantioselective processes for this compound?

- Scale-Up Considerations :

- Catalyst recycling efficiency decreases at larger volumes due to ligand degradation.

- Exothermic reactions require precise temperature control to maintain ee.

- Chromatographic purification becomes impractical; switch to crystallization (e.g., using chiral resolving agents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.